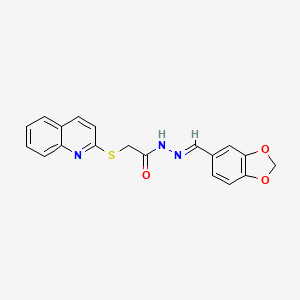

N'-(1,3-benzodioxol-5-ylmethylene)-2-(2-quinolinylthio)acetohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N'-(1,3-benzodioxol-5-ylmethylene)-2-(2-quinolinylthio)acetohydrazide-like compounds typically involves multi-step chemical reactions. Starting from aniline derivatives, key intermediates such as 2-thioxo-quinazolinones are synthesized, which are then treated with esters like methyl chloroacetate to afford S-substituted esters. These are converted into acetohydrazides, which upon reaction with substituted benzaldehydes yield the final azomethine derivatives. The synthesis is characterized by techniques such as FTIR, NMR, GC-MS, and elemental analyses, with some compounds further confirmed by X-ray diffraction data (Saeed, Mahmood, & Flörke, 2014).

Aplicaciones Científicas De Investigación

Neuroprotective Agents

Compounds related to quinoxaline, such as 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), have been identified as potent neuroprotectants, particularly against cerebral ischemia. NBQX acts by inhibiting binding to the quisqualate subtype of the glutamate receptor, showcasing the therapeutic potential of quinoxaline derivatives in neuroprotection (Sheardown et al., 1990).

Anticancer Agents

Quinoline derivatives have demonstrated significant anticancer activities. For instance, quinoline-3-carbaldehyde hydrazones have shown pronounced cancer cell growth inhibitory effects, highlighting the promise of quinoline and its derivatives in developing new anticancer agents (Korcz et al., 2018).

Antimicrobial Activity

Studies on quinoline derivatives, such as Schiff bases of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid, have shown them to possess high antibacterial and antitubercular activities. These findings suggest the utility of quinoline derivatives in developing new antimicrobial agents (Bodke et al., 2017).

Antioxidant Properties

The synthesis of novel 1,3,4-oxadiazole derivatives, including those related to quinoline, has been reported to yield compounds with notable antioxidant activities. These derivatives show potential in addressing oxidative stress-related conditions (Fadda et al., 2011).

Corrosion Inhibition

Quinolinylmethylene derivatives have been investigated for their effectiveness as corrosion inhibitors, particularly for mild steel in acidic environments. Their ability to form a protective layer on metal surfaces makes them valuable in industrial applications (Saliyan & Adhikari, 2008).

Propiedades

IUPAC Name |

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-quinolin-2-ylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3S/c23-18(11-26-19-8-6-14-3-1-2-4-15(14)21-19)22-20-10-13-5-7-16-17(9-13)25-12-24-16/h1-10H,11-12H2,(H,22,23)/b20-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKXPGENCMCKNBZ-KEBDBYFISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CSC3=NC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CSC3=NC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5-methylpyrazine](/img/structure/B5542342.png)

![8-bromo-7-methyl-2,3-dihydro-9H-[1,4]dioxino[2,3-h]chromen-9-one](/img/structure/B5542346.png)

![9-nitrobenzo[b]naphtho[1,2-f]oxepine-11-carbonitrile](/img/structure/B5542350.png)

![(4R)-1-(3-furylmethyl)-N-isopropyl-4-{[(2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-L-prolinamide](/img/structure/B5542354.png)

![7-fluoro-2-methyl-4-{[2-(4-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5542356.png)

![3-methyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5542357.png)

![N-{2-[(2-methyl-1H-imidazol-1-yl)methyl]phenyl}-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5542385.png)

![1-benzyl-4-[(4-chlorophenyl)acetyl]piperazine](/img/structure/B5542395.png)

![1-acetyl-4-[2-fluoro-4-(trifluoromethyl)benzyl]-1,4-diazepan-6-ol](/img/structure/B5542402.png)

![8-fluoro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5542428.png)

![1-methyl-4-(4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)piperazine](/img/structure/B5542438.png)